molecular formula C11H15BrO B3184299 1-(Bromomethyl)-4-sec-butoxybenzene CAS No. 1094272-92-0

1-(Bromomethyl)-4-sec-butoxybenzene

Cat. No.: B3184299
CAS No.: 1094272-92-0
M. Wt: 243.14 g/mol
InChI Key: ASXJOCNSSVUVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-4-sec-butoxybenzene (CAS Number: 2417-74-5) is a high-purity benzyl bromide derivative of significant interest in synthetic organic chemistry and materials science research. This compound serves as a versatile alkylating agent and a key synthetic intermediate, particularly in the construction of more complex molecular architectures. Its molecular formula is C 11 H 15 BrO, with a molecular weight of 243.14 g/mol . Researchers utilize this compound primarily for introducing the 4-butoxybenzyl group into target molecules, a process critical in the development of liquid crystals and other specialty chemicals. Its structure, featuring an ether-linked sec-butoxy chain and a bromomethyl reactive site, allows for selective functionalization, making it a valuable building block in multi-step synthetic sequences. The compound's physical properties, including a predicted density of approximately 1.263 g/cm³ and a boiling point near 292.7°C at 760 mmHg , are important parameters for reaction planning and purification. It has a calculated flash point of 115.7°C, which necessitates appropriate handling and storage conditions to ensure laboratory safety . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and conduct all manipulations in a suitably ventilated fume hood, using appropriate personal protective equipment.

Properties

IUPAC Name

1-(bromomethyl)-4-butan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXJOCNSSVUVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655511
Record name 1-(Bromomethyl)-4-[(butan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094272-92-0
Record name 1-(Bromomethyl)-4-[(butan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 1-(bromomethyl)-4-sec-butoxybenzene are influenced by its substituents. Below is a comparative analysis with structurally related bromomethyl aromatic compounds:

Substituent Electronic Effects

  • 1-(Bromomethyl)-4-methoxybenzene (): The methoxy (-OMe) group is a stronger electron donor than sec-butoxy, reducing the electrophilicity of the bromomethyl group. This results in slower nucleophilic substitution reactions compared to the target compound. For example, in C–C bond insertion reactions, 1-(bromomethyl)-4-methoxybenzene achieved a 75% yield under optimized conditions .
  • 4-(Bromomethyl)benzaldehyde (): The aldehyde (-CHO) group is electron-withdrawing, significantly enhancing the reactivity of the bromomethyl group.
  • 1-(Bromomethyl)-4-(methylsulfonyl)benzene ():
    The methylsulfonyl (-SO₂Me) group strongly withdraws electrons, making the bromomethyl group highly reactive. Such derivatives are often used in Suzuki-Miyaura couplings but require careful handling due to their sensitivity .

Steric Effects

  • This compound is less favored in sterically demanding transformations .
  • 1-Bromo-4-sec-butyl-2-methylbenzene ():
    The presence of a sec-butyl and methyl group in adjacent positions creates significant steric bulk, reducing accessibility to the bromine atom. This contrasts with the para-substituted target compound, which has a more accessible bromomethyl group .

Data Tables

Table 1: Comparative Reactivity of Bromomethyl Aromatic Compounds

Compound Substituent Electronic Effect Key Reactivity/Application Yield in Representative Reaction Reference
This compound -O-sec-butyl Moderate donor Alkylation, cross-coupling N/A N/A
1-(Bromomethyl)-4-methoxybenzene -OMe Strong donor C–C bond insertion 75%
4-(Bromomethyl)benzaldehyde -CHO Strong acceptor Triazole synthesis 86% (azide coupling)
1-(Bromomethyl)-4-phenoxybenzene -OPh Moderate donor Sterically hindered couplings 52–96% (P-N bond formation)

Research Findings and Trends

  • Reactivity Trends : Electron-withdrawing substituents (e.g., -CHO, -SO₂Me) enhance bromomethyl reactivity, enabling high-yield transformations like azide couplings (86% yield, ). In contrast, electron-donating groups (e.g., -OMe, -O-sec-butyl) necessitate harsher conditions or catalysts for comparable efficiency .
  • Steric Limitations: Bulky substituents like phenoxy or sec-butyl reduce reaction rates in SN2 mechanisms but improve selectivity in transition-metal-catalyzed reactions .
  • Safety Considerations : Bromomethyl compounds universally require precautions against skin/eye exposure, as highlighted in safety data sheets (e.g., ).

Q & A

Basic Research Question

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
  • First Aid:
    • Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Storage: Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent light-induced degradation .

In nucleophilic substitution reactions, how does the steric environment of the sec-butoxy group influence the reactivity of the bromomethyl moiety?

Advanced Research Question
The bulky sec-butoxy group at the para position creates steric hindrance, slowing SN2 reactions at the bromomethyl site.

  • Experimental Evidence: Kinetic studies on analogous compounds (e.g., 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl) show reduced reaction rates with bulky substituents due to restricted nucleophile access .
  • Mitigation Strategies:
    • Use polar solvents (DMSO, DMF) to stabilize transition states.
    • Opt for smaller nucleophiles (e.g., NH₃ instead of bulky amines) .

What contradictions exist in the literature regarding the stability of bromomethyl aromatic ethers under acidic or basic conditions, and how can these be addressed experimentally?

Advanced Research Question
Conflicting reports arise from varying solvent systems and substituent effects:

  • Acidic Conditions: Some studies report ether cleavage (e.g., HBr elimination), while others note stability in dilute HCl .
  • Basic Conditions: Strong bases (e.g., NaOH) may dehydrohalogenate the bromomethyl group to form styrenes .

Resolution Strategies:

  • Controlled Experiments: Monitor degradation via HPLC or GC-MS under standardized pH and temperature conditions .
  • Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track proton exchange or decomposition pathways .

How can computational chemistry tools predict the reactivity and regioselectivity of this compound in further derivatization?

Advanced Research Question

  • DFT Calculations: Model the electron density map to identify electrophilic hotspots. The bromomethyl carbon shows higher electrophilicity (Fukui indices >0.1) compared to the aromatic ring .
  • Molecular Dynamics: Simulate steric effects of the sec-butoxy group to predict nucleophilic attack trajectories .
  • Software Tools: Gaussian or ORCA for energy minimization; VMD for visualizing transition states .

What are the documented applications of this compound in synthesizing complex organic molecules or pharmaceutical intermediates?

Intermediate Research Question
This compound serves as a versatile intermediate:

  • Pharmaceuticals: Used to synthesize β-peptidomimetics via coupling reactions, leveraging the bromomethyl group for C–N bond formation .
  • Materials Science: Functionalized into liquid crystals by replacing Br with mesogenic groups (e.g., cyanobiphenyl) .
  • Agrochemicals: Acts as a precursor for herbicides by introducing heterocycles (e.g., triazoles) .

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